(E)-3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal
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Overview
Description
(E)-3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal is an organic compound characterized by the presence of a thiophene ring substituted with a chlorine atom at the 5-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chlorothiophene-2-carbaldehyde.
Formation of the Enal: The aldehyde group of 5-chlorothiophene-2-carbaldehyde is subjected to a Wittig reaction with a suitable phosphonium ylide to form the this compound.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and solvent flow rates) can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
Oxidation: 3-(5-chlorothiophen-2-yl)-2-methylpropanoic acid.
Reduction: 3-(5-chlorothiophen-2-yl)-2-methylpropan-1-ol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(5-bromothiophen-2-yl)-2-methylprop-2-enal: Similar structure with a bromine atom instead of chlorine.
(E)-3-(5-fluorothiophen-2-yl)-2-methylprop-2-enal: Similar structure with a fluorine atom instead of chlorine.
(E)-3-(5-methylthiophen-2-yl)-2-methylprop-2-enal: Similar structure with a methyl group instead of chlorine.
Uniqueness
(E)-3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H7ClOS |
---|---|
Molecular Weight |
186.66 g/mol |
IUPAC Name |
(E)-3-(5-chlorothiophen-2-yl)-2-methylprop-2-enal |
InChI |
InChI=1S/C8H7ClOS/c1-6(5-10)4-7-2-3-8(9)11-7/h2-5H,1H3/b6-4+ |
InChI Key |
MCSWRTRQJKPWDP-GQCTYLIASA-N |
Isomeric SMILES |
C/C(=C\C1=CC=C(S1)Cl)/C=O |
Canonical SMILES |
CC(=CC1=CC=C(S1)Cl)C=O |
Origin of Product |
United States |
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